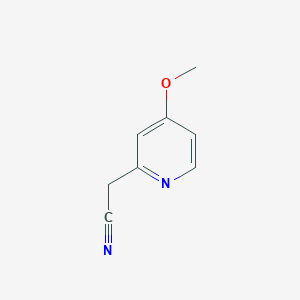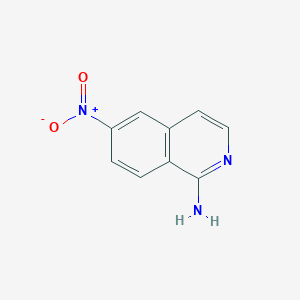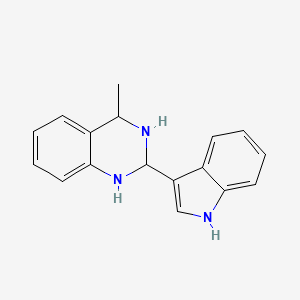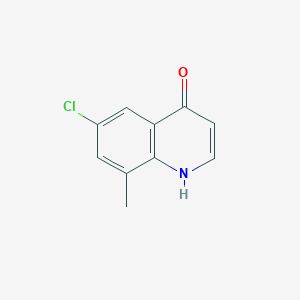
2-Chloro-6-methyl-4-phenylpyridine
Vue d'ensemble
Description
2-Chloro-6-methyl-4-phenylpyridine is a heterocyclic compound with the chemical formula C₁₂H₁₀ClN . It features a double-ring structure, where a benzene ring is fused with a pyridine moiety. This compound is of interest due to its versatile applications in both industrial and medicinal chemistry .
Synthesis Analysis
Several synthetic methods exist for constructing the quinoline scaffold, which includes the 2-chloro-6-methyl-4-phenylpyridine structure. Notable approaches include the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to the synthesis and functionalization of this compound .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-methyl-4-phenylpyridine is C₁₂H₁₀ClN . It consists of a chlorinated phenyl group attached to a pyridine ring. The exact mass is approximately 203.05 g/mol, and the compound exhibits a logP value of 3.71 .
Chemical Reactions Analysis
The reactivity of 2-Chloro-6-methyl-4-phenylpyridine involves electrophilic aromatic substitution reactions. For instance, it can undergo nucleophilic addition-elimination reactions at various positions on the aromatic ring. The methyl substituent tends to favor the 2 and 4 positions .
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis of Cyclometalated Complexes
2-Chloro-6-methyl-4-phenylpyridine has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes have been characterized by IR, NMR, and X-ray diffraction, showing luminescence and redox properties (Neve et al., 1999).
Formation of β-Carboline Derivatives
It served as a precursor in modified syntheses of β-carboline derivatives through nitrene intermediates, showcasing its role in organic synthesis (Kametani et al., 1968).
Chemical and Biological Properties
Antiradical Activity
A study involving the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes led to compounds showing antiradical activity against DPPH and ABTS radicals (Kulakov et al., 2018).
Antitumor Potential
Research involving the synthesis of 2-formyl-4-aminophenylpyridine thiosemicarbazones, which are derived from related compounds, showed significant antineoplastic activity in mice bearing Sarcoma 180 ascites cells (Agrawal et al., 1975).
Catalysis and Material Science
Electrophilic Cyclometalation
The compound has been involved in electrophilic cyclometalation of planar-prochiral complexes, indicating its role in the development of materials with specific electronic and structural properties (Scheeren et al., 2007).
Role in COX Inhibition
A study on the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to 2-Chloro-6-methyl-4-phenylpyridine, highlighted their potential as selective and orally active cyclooxygenase-2 inhibitors (Friesen et al., 1998).
Miscellaneous Applications
Formation of Bicyclic γ-Lactones
The compound's activation by chromium tricarbonyl was studied for its reaction with ketene acetals, leading to pyridine-substituted bicyclic γ-lactones, showcasing its versatility in organic synthesis (Xu et al., 2006).
Palladium-Catalyzed Methylation
It was used in a novel Pd(OAc)2-catalyzed methylation reaction, signifying its role in catalytic processes involving aryl C−H bond activation (Zhang et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-6-methyl-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGFQEJPYIBKND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567073 | |
| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-phenylpyridine | |
CAS RN |
54453-92-8 | |
| Record name | 2-Chloro-6-methyl-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)


![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)


![N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide](/img/structure/B1628208.png)

![1-Benzoyl-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B1628211.png)

![2-(2-Chloro-3-methoxyphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1628214.png)